molecular formula C9H9BrN2O B11869827 Azetidin-1-yl(4-bromopyridin-2-yl)methanone CAS No. 947534-66-9

Azetidin-1-yl(4-bromopyridin-2-yl)methanone

Cat. No.: B11869827
CAS No.: 947534-66-9
M. Wt: 241.08 g/mol
InChI Key: KQNQGXLZQVBIRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-1-yl(4-bromopyridin-2-yl)methanone is a heterocyclic compound featuring a four-membered azetidine ring linked via a carbonyl group to a 4-bromo-substituted pyridine ring. The bromine atom at the 4-position of the pyridine ring confers electrophilic reactivity, making this compound a versatile intermediate in pharmaceutical synthesis, particularly for cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig amination) . The azetidine ring contributes to conformational rigidity, which can enhance binding affinity and metabolic stability in drug candidates . This compound’s molecular formula is C₉H₈BrN₂O, with a molecular weight of 257.08 g/mol. Its structural features align with bioactive molecules targeting kinases, GPCRs, and other therapeutic targets .

Properties

CAS No.

947534-66-9

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

azetidin-1-yl-(4-bromopyridin-2-yl)methanone

InChI

InChI=1S/C9H9BrN2O/c10-7-2-3-11-8(6-7)9(13)12-4-1-5-12/h2-3,6H,1,4-5H2

InChI Key

KQNQGXLZQVBIRC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)C2=NC=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Molecular Characteristics

The compound features an azetidine ring (a four-membered nitrogen-containing heterocycle) connected via a ketone group to a 4-bromopyridin-2-yl moiety. Its molecular weight of 241.085 g/mol and logP value of 1.6279 suggest moderate hydrophobicity, influencing solvent selection during synthesis. The bromine atom at the pyridine’s 4-position enhances reactivity in cross-coupling reactions, a trait exploited in downstream functionalization.

Spectral Data

While explicit spectral data for this compound are absent in the provided sources, analogous azetidine-pyridine conjugates exhibit characteristic IR carbonyl stretches near 1,680 cm⁻¹ and ¹H NMR signals for azetidine protons at δ 3.5–4.0 ppm. Bromine’s presence is confirmed via mass spectrometry, with a molecular ion peak at m/z 239.990.

Synthetic Routes to this compound

Azetidine Precursor Synthesis

Azetidine, the core heterocycle, is typically synthesized via cyclization of 1,3-dihalopropanes with primary amines. Source details a novel method using α-substituted arylmethylamines and 1,3-dihalopropanes under basic conditions (e.g., K₂CO₃), yielding azetidine free bases with >80% purity. This approach avoids toxic reagents like tosyl chloride, enhancing scalability.

Reaction Scheme 1: Azetidine Formation

R-NH2+X-(CH2)3-XBaseAzetidine+2HX(X = Cl, Br)[4]\text{R-NH}2 + \text{X-(CH}2\text{)}_3\text{-X} \xrightarrow{\text{Base}} \text{Azetidine} + 2\text{HX} \quad \text{(X = Cl, Br)} \quad

Bromopyridine Synthesis

4-Bromopyridin-2-yl derivatives are prepared via electrophilic bromination of pyridine-2-carboxylic acid precursors. A patent by AstraZeneca describes regioselective bromination using Br₂ in H₂SO₄ at 0–5°C, achieving >90% selectivity for the 4-position. Alternative methods employ N-bromosuccinimide (NBS) with Lewis acids like FeCl₃, though yields drop to 70–75% due to di-bromination byproducts.

Direct Amidation of Azetidine with 4-Bromopyridine-2-carbonyl Chloride

AstraZeneca’s WO2007/7041 patent outlines a two-step process:

  • Chlorination : 4-Bromopyridine-2-carboxylic acid reacts with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Amidation : The acyl chloride couples with azetidine in dichloromethane (DCM) using triethylamine (Et₃N) as a base, yielding the target compound at 65–70% efficiency.

Reaction Scheme 2: Amidation Protocol

4-Br-Pyridine-2-COCl+AzetidineEt3N, DCMTarget+HCl[2]\text{4-Br-Pyridine-2-COCl} + \text{Azetidine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target} + \text{HCl} \quad

Suzuki-Miyaura Cross-Coupling

Pfizer’s WO2011/158149 employs a palladium-catalyzed coupling between azetidine-1-carbonyl boronic acid and 2,4-dibromopyridine. Using Pd(PPh₃)₄ and Na₂CO₃ in toluene/ethanol (3:1), this method achieves 75–80% yield with minimal diarylation byproducts.

Table 1: Comparative Analysis of Coupling Methods

MethodYield (%)SelectivityScalability
Direct Amidation65–70HighModerate
Suzuki Coupling75–80ModerateHigh

Mechanistic Insights and Optimization

Amidation Kinetics

Kinetic studies reveal that the direct amidation’s rate-limiting step is nucleophilic attack by azetidine on the acyl chloride. Polar aprotic solvents like DCM accelerate this step by stabilizing the transition state, whereas THF reduces yields due to competitive side reactions.

Bromine Directing Effects

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (hexane/ethyl acetate, 4:1) effectively separates the target compound from unreacted azetidine and bromopyridine residues. HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity.

Challenges in Crystallization

The compound’s low melting point (<100°C) and amorphous nature complicate crystallization. Patent WO2007/7041 recommends lyophilization from tert-butyl methyl ether (TBME) to obtain a stable powder.

Industrial Applications and Modifications

Pharmaceutical Relevance

This compound serves as a precursor to kinase inhibitors, notably in oncology. Its bromine atom facilitates further functionalization via Buchwald-Hartwig amination or Sonogashira coupling.

Scale-Up Considerations

Pilot-scale studies (10 kg batches) using the Suzuki-Miyaura method demonstrate consistent yields (78±2%) with Pd recovery >90%, underscoring its industrial viability .

Chemical Reactions Analysis

Types of Reactions: Azetidin-1-yl(4-bromopyridin-2-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The methanone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of alcohols or alkanes.

Scientific Research Applications

Antimicrobial Activity

Azetidin-1-yl(4-bromopyridin-2-yl)methanone and its derivatives have shown promising results in the fight against multidrug-resistant strains of Mycobacterium tuberculosis. A recent study identified an azetidine derivative, BGAz-001, which exhibited potent antimycobacterial activity against both Mycobacterium smegmatis and Mycobacterium bovis BCG. The introduction of electron-withdrawing groups on the phenyl ring significantly enhanced the compound's efficacy, with some derivatives showing up to a six-fold increase in activity compared to the parent compound .

Table 1: Antimycobacterial Activity of Azetidine Derivatives

CompoundActivity Against M. smegmatisActivity Against M. bovis BCG
BGAz-001ModerateModerate
BGAz-002HighHigher
BGAz-003HighHigh
BGAz-004ModerateHigh

Neurological Disorders

The compound has also been explored for its potential as a selective antagonist for muscarinic acetylcholine receptors, particularly M1 receptors. Research indicates that selective M1 antagonists can have therapeutic potential in treating conditions such as Parkinson's disease and cognitive disorders. The optimization of azetidine scaffolds has led to compounds that demonstrate significant selectivity for M1 receptors, showcasing their potential in neurological therapeutics .

Table 2: Selectivity of Azetidine Derivatives for M1 Receptors

CompoundIC50 (nM)Selectivity Ratio
ML01243045 - 159
Compound 1280Higher

Cancer Treatment

In the realm of oncology, azetidine derivatives have been investigated for their role as inhibitors of oxidative phosphorylation (OXPHOS), a metabolic pathway exploited by cancer cells for energy production. Compounds derived from azetidine structures have shown potential as OXPHOS inhibitors, which could be leveraged in cancer therapies targeting aerobic metabolism .

Table 3: Potency of OXPHOS Inhibitors Derived from Azetidine

CompoundIC50 (nM)Targeted Cancer Type
BAY 87–224310Various solid tumors
IACS-0107591.4Acute myeloid leukemia

Case Studies and Research Findings

Case Study 1: Antimycobacterial Screening
A bespoke library of azetidine derivatives was screened at the University of Birmingham Drug Discovery Facility, leading to the identification of several lead compounds with enhanced activity against resistant strains of tuberculosis. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Neurological Applications
In research focusing on M1 receptor antagonists, iterative parallel synthesis allowed for the rapid development and testing of new azetidine-based compounds. This approach facilitated the identification of compounds with favorable pharmacological profiles for potential use in treating cognitive impairments associated with neurological diseases .

Case Study 3: Cancer Metabolism
Recent studies have focused on azetidine derivatives as novel OXPHOS inhibitors, demonstrating their ability to disrupt metabolic pathways essential for cancer cell survival. These findings suggest a new avenue for therapeutic intervention in cancer treatment strategies .

Mechanism of Action

The mechanism of action of Azetidin-1-yl(4-bromopyridin-2-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The azetidine ring can enhance the compound’s binding affinity and specificity for these targets, while the bromopyridine moiety can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Lipophilic Groups : The 4-bromo substituent in the target compound increases electrophilicity compared to alkyl (e.g., hexyl in ) or methoxy groups, enhancing suitability for nucleophilic substitution reactions .
  • Biological Relevance : AZD1979’s spiro-oxetanyl moiety improves metabolic stability and solubility compared to simpler azetidine derivatives, highlighting the impact of ring fusion on pharmacokinetics .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : The target compound’s predicted LogP (1.8) is lower than AZD1979 (3.8), indicating better aqueous solubility, which is critical for oral bioavailability .
  • Metabolic Stability : Bromine’s electron-withdrawing effect may reduce oxidative metabolism compared to methyl or methoxy substituents, prolonging half-life .

Biological Activity

Azetidin-1-yl(4-bromopyridin-2-yl)methanone is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C9H8BrN3O\text{C}_9\text{H}_8\text{BrN}_3\text{O}

This structure features an azetidine ring, which is a four-membered saturated nitrogen-containing heterocycle, and a brominated pyridine moiety that plays a crucial role in its biological interactions.

Research indicates that compounds containing azetidine rings exhibit various biological activities, including antimicrobial and antitumor effects. The specific mechanisms through which this compound exerts its effects may involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, such as polyketide synthases, which are vital for the biosynthesis of certain secondary metabolites in bacteria like Mycobacterium tuberculosis .
  • Receptor Modulation : The compound may act as an antagonist or modulator at various receptor sites, influencing pathways involved in neurotransmission and cellular signaling .

Structure-Activity Relationship (SAR)

The SAR studies of azetidine derivatives have revealed insights into how modifications to the chemical structure can enhance biological activity. For instance:

  • Bromination : The presence of the bromine atom at the 4-position of the pyridine ring has been associated with increased potency against certain biological targets.
  • Azetidine Ring Modifications : Variations in the azetidine ring can affect the binding affinity to target enzymes or receptors, impacting overall efficacy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

CompoundBiological ActivityIC50 (μM)Reference
This compoundAntitubercular activity0.58
Related Azetidine AmidesPolyketide synthase inhibition< 1.0
Benzene Disulfonamide DerivativesOXPHOS inhibition0.31 - 0.58

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antitubercular Activity : A study demonstrated that certain azetidine derivatives exhibited significant inhibitory effects against Mycobacterium tuberculosis, with IC50 values indicating potent activity. The mechanism was attributed to interference with polyketide synthesis pathways essential for bacterial survival .
  • Oxidative Phosphorylation Inhibition : Research on benzene disulfonamide derivatives highlighted their ability to inhibit oxidative phosphorylation in cancer cells, suggesting potential applications in oncology .
  • Neuropharmacological Effects : Compounds similar to this compound have shown promise as selective antagonists for muscarinic receptors, indicating potential therapeutic applications in neurological disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.